REACTION_CXSMILES
|
Cl.C(O[C:5]([C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1)=[NH:6])C.[CH2:18](N)[CH2:19][NH2:20]>C(O)C>[NH:20]1[CH2:19][CH2:18][N:6]=[C:5]1[C:7]1[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][CH:17]=1 |f:0.1|
|
Name
|
ethyl 4-ethoxycarbonimidoylbenzoate hydrochloride
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(=N)C1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
1 N aqueous sodium hydroxide solution was added to the residue
|
Type
|
EXTRACTION
|
Details
|
After the extraction with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NCC1)C1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |